![molecular formula C20H35N3O13 B12391817 O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

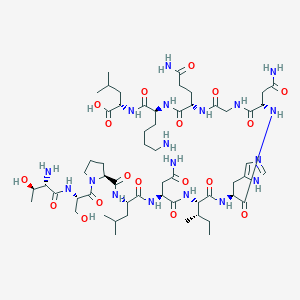

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose. It is a significant component in various biological systems, including the bacterial cell wall, where it forms part of the peptidoglycan layer, and in the exoskeletons of arthropods like insects and crustaceans . It also plays a crucial role in the formation of hyaluronan when polymerized with glucuronic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetylglucosamine can be synthesized through various methods, including chemical, enzymatic, and biotransformation processes. One common chemical method involves the hydrolysis of chitin, a polymer of N-acetylglucosamine, using acids or enzymes . Enzymatic methods often use chitinases and glucosaminidases to break down chitin into N-acetylglucosamine . Biotransformation methods involve genetically modified microorganisms that convert glucose into N-acetylglucosamine .

Industrial Production Methods: Industrial production of N-acetylglucosamine typically involves the use of chitin as a substrate. Chitin is abundant in the exoskeletons of crustaceans and insects. The process includes the extraction of chitin, followed by its hydrolysis using either chemical or enzymatic methods to produce N-acetylglucosamine . Recent advancements have also explored the use of renewable biomass and genetically engineered microorganisms for more sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetylglucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is O-GlcNAcylation, where N-acetylglucosamine is added to serine or threonine residues of proteins . This modification is reversible and plays a significant role in regulating protein function .

Common Reagents and Conditions: Common reagents used in the reactions involving N-acetylglucosamine include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Enzymes such as O-GlcNAc transferase and O-GlcNAcase are crucial for O-GlcNAcylation and de-O-GlcNAcylation reactions .

Major Products Formed: The major products formed from these reactions include various glycosylated proteins and oligosaccharides. For instance, O-GlcNAcylation results in the formation of O-GlcNAc-modified proteins, which are involved in numerous cellular processes .

Wissenschaftliche Forschungsanwendungen

N-Acetylglucosamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex carbohydrates and glycoproteins . In biology, it is essential for studying glycosylation processes and protein modifications . In medicine, N-acetylglucosamine is explored for its potential in treating autoimmune diseases and as a dietary supplement for joint health . Industrially, it is used in the production of biopolymers and as a precursor for various biochemical compounds .

Wirkmechanismus

N-Acetylglucosamine exerts its effects primarily through glycosylation, a process where it is added to proteins and lipids. This modification can alter the function, stability, and localization of proteins . The enzymes O-GlcNAc transferase and O-GlcNAcase regulate the addition and removal of N-acetylglucosamine, respectively . This dynamic modification is involved in various cellular processes, including signal transduction, transcription, and stress responses .

Vergleich Mit ähnlichen Verbindungen

N-Acetylglucosamine is similar to other monosaccharides like glucose, N-acetylgalactosamine, and mannose. it is unique in its ability to form chitin and its role in O-GlcNAcylation . While glucose is primarily involved in energy metabolism, N-acetylglucosamine is more involved in structural and regulatory functions . N-acetylgalactosamine and mannose also participate in glycosylation but have different structural roles and biological functions .

List of Similar Compounds:- Glucose

- N-Acetylgalactosamine

- Mannose

N-Acetylglucosamine stands out due to its involvement in forming chitin and its regulatory role in protein function through O-GlcNAcylation .

Eigenschaften

Molekularformel |

C20H35N3O13 |

|---|---|

Molekulargewicht |

525.5 g/mol |

IUPAC-Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9-,10-,11+,12-,13-,14-,15+,16-,17-,19+,20+/m1/s1 |

InChI-Schlüssel |

BMSPZGKRTLZXAV-NOKREWQBSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)NC(=O)C |

Kanonische SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)

![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)